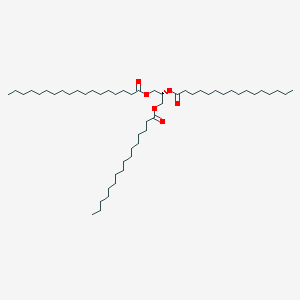
Chitohexaose
Descripción general
Descripción
Chitohexaose is a chitin-derived oligosaccharide composed of six N-acetyl-D-glucosamine units. It is a member of the chitooligosaccharides family, which are known for their various biological activities and potential applications in different fields. This compound has gained attention due to its unique properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chitohexaose can be synthesized through various methods, including chemical, physical, and enzymatic processes. Chemical methods involve the use of hydrogen peroxide oxidation and acid hydrolysis, while physical methods include microwave treatment, ultraviolet radiation, and ultrasonic treatment. Enzymatic methods utilize specific enzymes like chitosanase to produce this compound with a desired degree of polymerization .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic hydrolysis of chitosan, a deacetylated derivative of chitin. The process typically includes the following steps:
Preparation of Chitosan: Chitin is deacetylated to produce chitosan.
Enzymatic Hydrolysis: Chitosan is hydrolyzed using chitosanase to produce this compound.
Purification: The resulting this compound is purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Chitohexaose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of reduced oligosaccharides.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic reagents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chitohexaose has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
Chitohexaose exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the activation of macrophages via the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the production of anti-inflammatory cytokines such as interleukin-10 (IL-10), which helps to balance the immune response and reduce inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Chitohexaose is part of the chitooligosaccharides family, which includes other compounds such as chitobiose, chitotriose, chitotetraose, and chitopentaose .
Uniqueness
Compared to other chitooligosaccharides, this compound has shown stronger biological activities, particularly in terms of its anti-inflammatory and immunomodulatory effects. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-[[(2R,3S,4R,5R,6S)-5-amino-6-[(2S,3R,4R,5S,6R)-3-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESYGFNPLIPQF-GXRNKMMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)N)N)N)OC5C(C(C(C(O5)CO)O)O)N)OC6C(C(C(C(O6)CO)O)O)N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N6O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217688 | |
| Record name | Chitohexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6734-92-5 | |
| Record name | Chitohexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chitohexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)
![(1R,6S)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B1231761.png)

![1-(4-Butylphenyl)-3-[4-chloro-3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B1231765.png)
![10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)
![N-butyl-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B1231769.png)






